molecular formula C12H17N B3199877 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1017177-06-8

7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3199877
CAS No.: 1017177-06-8
M. Wt: 175.27 g/mol
InChI Key: ATSWFNCSCWWCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1017177-06-8) is a chemical compound with the molecular formula C 12 H 17 N and a molecular weight of 175.27 g/mol . Its structure features a tetrahydroisoquinoline core with an isopropyl substituent at the 7-position of the aromatic ring. The hydrochloride salt of this compound is also available (CAS 1955547-43-9) . The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs . This core structure serves as a versatile template for developing ligands that interact with diverse biological targets. THIQ-based compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and anti-Alzheimer properties . Clinically used drugs containing the THIQ scaffold include the antitumor agent Trabectedin, the anti-Parkinsonian drug Apomorphine, and the skeletal muscle relaxant Atracurium . While extensive pharmacological data specific to this compound is not widely reported in the current scientific literature, its value to researchers lies in its structure. It serves as a key synthetic intermediate or building block for the exploration of structure-activity relationships (SAR) within the THIQ class, particularly for investigating the effect of alkyl substitution at the 7-position. The compound can be synthesized using established methodologies for constructing the THIQ core, such as the Bischler-Napieralski cyclization or the Pictet-Spengler condensation . This product is intended for research purposes only and is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSWFNCSCWWCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCNC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline and Analogs

Established Synthetic Pathways for the Tetrahydroisoquinoline Core

The construction of the tetrahydroisoquinoline skeleton can be achieved through several classic and modern synthetic reactions. These methods typically involve the formation of the heterocyclic ring through an intramolecular cyclization of a suitably substituted β-phenylethylamine precursor.

Bischler-Napieralski Cyclization and its Derivatives

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgsunyempire.edu

The mechanism proceeds through an initial dehydration of the amide to form a nitrilium ion intermediate. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic dihydroisoquinoline ring. organic-chemistry.org The effectiveness of this reaction is enhanced by the presence of electron-donating groups on the aromatic ring, which facilitate the cyclization step. nih.gov Subsequent reduction of the resulting 3,4-dihydroisoquinoline (B110456), typically with a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄), affords the desired tetrahydroisoquinoline. mdpi.com

Reaction Starting Materials Key Reagents Intermediate/Product Key Features
Bischler-Napieralskiβ-arylethylamidePOCl₃, P₂O₅3,4-DihydroisoquinolineRequires electron-rich aromatic rings; harsh acidic conditions.
Reduction3,4-DihydroisoquinolineNaBH₄, H₂/CatalystTetrahydroisoquinolineTypically high-yielding.

Reductive Cyclization Approaches

Reductive cyclization offers a direct route to tetrahydroisoquinolines from various precursors. One common strategy involves the reduction of an isoquinoline (B145761) or dihydroisoquinoline intermediate that has been synthesized through other means, such as the Bischler-Napieralski reaction. Catalytic hydrogenation is a frequently employed method for this transformation.

Another approach that can be categorized under reductive cyclization is the reductive amination of a suitable keto-acid or keto-ester precursor, followed by cyclization. While not a single named reaction, this multi-step sequence provides a versatile entry to the tetrahydroisoquinoline scaffold.

Pictet-Spengler Reactions and Enzymatic Variants

The Pictet-Spengler reaction is a highly efficient method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization under acidic conditions. organicreactions.orgthermofisher.comwikipedia.org The reaction is a special case of the Mannich reaction. organicreactions.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as those found in dopamine (B1211576) or serotonin (B10506) derivatives, undergo cyclization under mild conditions. Less activated systems may require stronger acids and higher temperatures. wikipedia.org

In recent years, enzymatic variants of the Pictet-Spengler reaction have gained prominence. Enzymes such as norcoclaurine synthase (NCS) can catalyze the stereoselective synthesis of tetrahydroisoquinolines under physiological conditions, offering a green and efficient alternative to traditional chemical methods. These enzymatic reactions often exhibit high enantioselectivity.

Reaction Type Starting Materials Catalyst/Conditions Product Key Features
Chemicalβ-arylethylamine, Aldehyde/KetoneProtic acid (e.g., HCl), heatTetrahydroisoquinolineVersatile, but can require harsh conditions for less activated systems.
Enzymaticβ-arylethylamine, Aldehyde/KetoneNorcoclaurine synthase (NCS)Chiral TetrahydroisoquinolineHigh stereoselectivity, mild reaction conditions.

Strategies Involving Ketoamides and Organomagnesium Compounds

The synthesis of tetrahydroisoquinolines can also be achieved through the reaction of ketoamides with organomagnesium compounds, such as Grignard reagents. This approach typically involves the addition of the Grignard reagent to an iminium ion intermediate, which is generated in situ from the ketoamide. The subsequent cyclization and reduction steps lead to the formation of the tetrahydroisoquinoline ring. This method allows for the introduction of a substituent at the 1-position of the tetrahydroisoquinoline core.

Syntheses Utilizing Homophthalic Anhydride (B1165640) and Imines

A multicomponent reaction involving homophthalic anhydride, an imine, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) provides a convergent route to 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. The imine is often generated in situ from an aldehyde or ketone and an amine. This reaction, a variant of the Castagnoli–Cushman reaction, proceeds via a [4+2] cycloaddition-type mechanism. The resulting oxo-tetrahydroisoquinoline can then be further modified, for instance, through reduction of the amide and decarboxylation, to afford the tetrahydroisoquinoline scaffold.

Targeted Synthesis of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

A plausible and efficient synthetic route to the target molecule, this compound, can be envisioned using the well-established Bischler-Napieralski reaction, followed by reduction. This approach is advantageous as it allows for the direct installation of the desired substitution pattern on the aromatic ring.

The proposed synthesis would commence with the commercially available 4-isopropylaniline. This starting material would first be converted to 2-(4-isopropylphenyl)ethan-1-amine. This transformation can be achieved through various methods, such as the reduction of a corresponding phenylacetonitrile (B145931) or a phenylnitroethene derivative, which in turn can be synthesized from 4-isopropylbenzaldehyde.

Once the key intermediate, 2-(4-isopropylphenyl)ethan-1-amine, is obtained, it would undergo N-formylation. The N-formylation of amines can be readily achieved using various reagents, such as formic acid or its derivatives. nih.govscispace.comwisdomlib.org This step yields N-[2-(4-isopropylphenyl)ethyl]formamide.

The subsequent step is the core Bischler-Napieralski cyclization. Treatment of the N-formyl derivative with a dehydrating agent like phosphorus oxychloride (POCl₃) would induce intramolecular cyclization to form 7-isopropyl-3,4-dihydroisoquinoline.

Finally, the reduction of the resulting dihydroisoquinoline is necessary to obtain the target tetrahydroisoquinoline. This can be accomplished using a standard reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. This final step yields this compound.

An alternative approach would be the Pictet-Spengler reaction. This would involve the reaction of 2-(4-isopropylphenyl)ethan-1-amine with formaldehyde (B43269) under acidic conditions. google.com The electron-donating nature of the isopropyl group would facilitate the electrophilic aromatic substitution required for the cyclization, leading directly to the desired this compound.

Step Reactant(s) Reagent(s) Product
12-(4-isopropylphenyl)ethan-1-amineFormic acidN-[2-(4-isopropylphenyl)ethyl]formamide
2N-[2-(4-isopropylphenyl)ethyl]formamidePOCl₃7-isopropyl-3,4-dihydroisoquinoline
37-isopropyl-3,4-dihydroisoquinolineNaBH₄, MethanolThis compound

Precursor Selection and Chemical Transformations

The construction of the this compound skeleton typically begins with the selection of appropriately substituted precursors that will form the isoquinoline ring system. The two most prominent retrosynthetic disconnections for the THIQ core lead to strategies based on the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgwikipedia.org

For the synthesis of a 7-substituted THIQ such as the target compound, the primary precursor is a β-phenylethylamine bearing the desired substituent at the para position. In this case, 2-(4-isopropylphenyl)ethanamine (B1269535) is the key starting material. This precursor can be synthesized through various routes, often starting from commercially available cumene (B47948) (isopropylbenzene).

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring. wikipedia.org For the synthesis of this compound, 2-(4-isopropylphenyl)ethanamine would be reacted with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde, 1,3,5-trioxane). commonorganicchemistry.comgoogle.com The reaction is typically promoted by a protic or Lewis acid. jk-sci.com The isopropyl group at the para position of the phenylethylamine directs the cyclization to form the desired 7-substituted product.

Bischler-Napieralski Reaction: This alternative approach involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate. wikipedia.orgnrochemistry.com This intermediate is then reduced to the corresponding tetrahydroisoquinoline. For the target molecule, N-[2-(4-isopropylphenyl)ethyl]formamide would be the necessary precursor. The subsequent reduction of the resulting 7-isopropyl-3,4-dihydroisoquinoline can be achieved using various reducing agents, such as sodium borohydride (NaBH₄). nrochemistry.com

A general overview of these two primary synthetic routes is presented in the table below.

Reaction Precursor 1 Precursor 2 Key Intermediate Final Product
Pictet-Spengler2-(4-isopropylphenyl)ethanamineFormaldehydeIminium ionThis compound
Bischler-NapieralskiN-[2-(4-isopropylphenyl)ethyl]formamideN/A7-isopropyl-3,4-dihydroisoquinolineThis compound

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for the chosen synthetic route.

For the Pictet-Spengler reaction , key parameters to optimize include the choice of acid catalyst, solvent, temperature, and the formaldehyde source. While classical conditions often involve strong acids like HCl or H₂SO₄ at elevated temperatures, milder conditions have been developed to accommodate sensitive functional groups. wikipedia.org The use of Lewis acids such as BF₃·OEt₂ can also be beneficial. jk-sci.com For less activated aromatic rings, harsher conditions may be necessary to achieve good yields. wikipedia.org The choice of solvent can also influence the reaction outcome, with both protic and aprotic media being employed.

In the Bischler-Napieralski reaction , the selection of the dehydrating agent and reaction temperature are critical. wikipedia.org POCl₃ is a commonly used reagent, often in a high-boiling solvent like toluene (B28343) or acetonitrile (B52724). organic-chemistry.org The use of milder activating agents for the amide, such as trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, can allow for lower reaction temperatures and cleaner reactions. organic-chemistry.org The subsequent reduction of the dihydroisoquinoline intermediate is typically a high-yielding step, with NaBH₄ in an alcoholic solvent being a standard and effective method. nrochemistry.com Optimization of this step involves controlling the temperature to prevent side reactions.

The table below summarizes key variables that can be optimized for these reactions.

Reaction Catalyst/Reagent Solvent Temperature Potential for Improved Yield
Pictet-SpenglerProtic acids (HCl, TFA), Lewis acids (BF₃·OEt₂)Protic (e.g., EtOH), Aprotic (e.g., CH₂Cl₂)Room temp. to refluxSelection of appropriate acid and solvent for substrate reactivity.
Bischler-NapieralskiPOCl₃, P₂O₅, Tf₂OToluene, Acetonitrile, DichloromethaneRoom temp. to refluxUse of modern, milder cyclodehydration agents.

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric methods to produce enantiomerically pure tetrahydroisoquinolines is of significant interest due to the stereospecific nature of their biological targets.

Chiral Auxiliary-Mediated Syntheses

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach typically involves attaching a chiral molecule to the precursor, which then directs the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

In the context of tetrahydroisoquinoline synthesis, chiral auxiliaries can be incorporated into the β-phenylethylamine precursor. For example, a chiral sulfinamide group, such as Ellman's auxiliary (tert-butanesulfinamide), can be attached to the nitrogen atom. ua.es The diastereoselective cyclization, for instance via a modified Pictet-Spengler or a related cyclization pathway, is directed by the chiral auxiliary. Subsequent cleavage of the sulfinamide group under mild acidic conditions affords the chiral tetrahydroisoquinoline. This methodology has been successfully applied to the synthesis of various chiral THIQ derivatives. ua.es

Stereoselective Catalysis in Tetrahydroisoquinoline Formation

Catalytic enantioselective methods offer a more atom-economical approach to chiral tetrahydroisoquinolines. A prominent strategy is the asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline intermediate, which can be generated via the Bischler-Napieralski reaction. nih.gov This reduction is carried out in the presence of a chiral transition metal catalyst.

Chiral complexes of rhodium and ruthenium are widely used for this purpose. mdpi.comrsc.org For instance, ruthenium(II) complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have been shown to be highly effective in the asymmetric transfer hydrogenation of 1-aryl-substituted dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines in high yields and enantiomeric excesses (up to 99% ee). nih.govresearchgate.net Similarly, iridium-based catalysts have also demonstrated high efficiency in the asymmetric hydrogenation of dihydroisoquinolines and their corresponding salts. mdpi.comrsc.org

The table below highlights some of the catalyst systems employed in the asymmetric hydrogenation of dihydroisoquinolines.

Catalyst Type Metal Chiral Ligand Example Typical Enantiomeric Excess (ee)
Transfer HydrogenationRuthenium (Ru)TsDPEN derivativesHigh to excellent (up to 99%)
HydrogenationRhodium (Rh)Chiral phosphine (B1218219) ligandsGood to excellent
HydrogenationIridium (Ir)Chiral phosphine ligandsGood to excellent

Derivatization Strategies for Structural Modification and Library Synthesis

The this compound scaffold can be further modified to generate a library of analogs for structure-activity relationship (SAR) studies. Derivatization can occur at various positions, but this section will focus on the interconversion of the functional group at the 7-position.

Functional Group Interconversions at the 7-Position

The isopropyl group at the 7-position can be introduced through functional group interconversion from a precursor molecule that is more amenable to the core THIQ synthesis. A common strategy involves the synthesis of a 7-acyltetrahydroisoquinoline, which can then be converted to the desired alkyl group.

One approach is to perform a Friedel-Crafts acylation on the parent 1,2,3,4-tetrahydroisoquinoline (B50084) or a suitable N-protected derivative. masterorganicchemistry.comwikipedia.org Reaction with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to acylate the aromatic ring, with a preference for the less sterically hindered 7-position. This would yield 7-acetyl-1,2,3,4-tetrahydroisoquinoline.

The resulting 7-acetyl group can then be converted to the 7-isopropyl group through a two-step sequence:

Wittig Reaction: The ketone at the 7-position can be reacted with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) ylide to form a 7-isopropenyl group. wikipedia.orglumenlearning.comorganic-chemistry.orglibretexts.orglibretexts.org

Catalytic Hydrogenation: The isopropenyl double bond can then be reduced to an isopropyl group using catalytic hydrogenation (e.g., H₂/Pd-C). nih.gov

This sequence allows for the introduction of the isopropyl group late in the synthetic scheme, providing flexibility for creating analogs.

The table below outlines this derivatization strategy.

Step Reaction Reagents Intermediate/Product
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃7-Acetyl-1,2,3,4-tetrahydroisoquinoline
2Wittig ReactionPh₃P=CH₂7-Isopropenyl-1,2,3,4-tetrahydroisoquinoline
3HydrogenationH₂, Pd/CThis compound

Modifications at the Nitrogen Atom (N-Substitution)

The secondary amine nitrogen (N-2) of the this compound scaffold is a common site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's properties. Standard organic reactions such as N-alkylation and N-acylation are frequently employed for this purpose.

N-Alkylation: This process involves the reaction of the tetrahydroisoquinoline nitrogen with an alkyl halide or a similar electrophile. The reaction typically proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base is crucial for the success of the reaction, with polar aprotic solvents and non-nucleophilic bases often being preferred to facilitate the reaction and minimize side products.

N-Acylation: In N-acylation, an acyl group is introduced onto the nitrogen atom. This is commonly achieved by reacting the tetrahydroisoquinoline with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. mdpi.com N-acylation is a robust method for introducing carbonyl-containing moieties, which can serve as handles for further functionalization or as key structural elements in bioactive molecules. For instance, a series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives were synthesized where the nitrogen was acylated with a piperidine-4-carbonyl chloride derivative, highlighting the utility of this approach in medicinal chemistry. nih.gov

The following table summarizes common N-substitution reactions applicable to the this compound core.

Reaction Type Reagents and Conditions Product Type General Applicability
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)N-Alkyl-tetrahydroisoquinolineHigh
Reductive AminationAldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)N-Alkyl-tetrahydroisoquinolineHigh
N-AcylationAcyl chloride (RCOCl), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF)N-Acyl-tetrahydroisoquinolineHigh
N-Acylation (Coupling)Carboxylic acid (RCOOH), Coupling agent (e.g., DCC, EDC), Solvent (e.g., CH₂Cl₂)N-Acyl-tetrahydroisoquinolineHigh
N-SulfonylationSulfonyl chloride (RSO₂Cl), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂)N-Sulfonyl-tetrahydroisoquinolineHigh

This table presents generalized conditions and may require optimization for specific substrates.

Introduction of Substituents at Other Ring Positions (e.g., C-1, C-3)

Functionalization of the carbon framework of the this compound ring system, particularly at the C-1 and C-3 positions, is crucial for generating structural diversity and exploring structure-activity relationships.

Substitution at C-1: The C-1 position is adjacent to the nitrogen atom and is activated towards certain types of reactions. One of the most common methods for introducing substituents at C-1 is through the Pictet-Spengler reaction, where a β-arylethylamine is condensed with an aldehyde or ketone. nih.govorganic-chemistry.org The choice of the carbonyl component determines the substituent at the C-1 position. For example, using isobutyraldehyde (B47883) in a Pictet-Spengler reaction with the appropriately substituted phenethylamine (B48288) would yield a 1-isopropyl-tetrahydroisoquinoline. nih.gov

Another approach for C-1 functionalization is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide. nih.gov The resulting 3,4-dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline. The substituent at C-1 is derived from the acyl group of the starting amide.

Direct C-H functionalization at the C-1 position has also been reported for N-protected tetrahydroisoquinolines. For instance, metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines can be achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and a cyanide source. mdpi.com

Substitution at C-3: Introducing substituents at the C-3 position is generally more challenging and often requires the use of starting materials that already contain the desired functionality. One strategy involves an intramolecular Friedel-Crafts type cyclization of an in-situ generated tosylate intermediate from an N,N-dibenzyl-α-aminol, which can efficiently construct 3-substituted 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of a Bischler-Napieralski reaction with a suitably substituted β-arylethylamide, where the substituent is located on the ethylene (B1197577) bridge of the starting material. nih.gov

The table below outlines some methodologies for introducing substituents at the C-1 and C-3 positions of the tetrahydroisoquinoline scaffold.

Position Methodology Key Reagents Introduced Substituent Reference Example
C-1Pictet-Spengler Reactionβ-Arylethylamine, Aldehyde/KetoneDerived from carbonyl componentSynthesis of 1-substituted THIQs nih.govorganic-chemistry.org
C-1Bischler-Napieralski Reactionβ-ArylethylamideDerived from acyl groupSynthesis of C3/C1-Substituted THIQs nih.gov
C-1Direct C-H FunctionalizationN-Acyl-THIQ, Oxidant (e.g., DDQ), NucleophileNucleophile (e.g., -CN)Oxidative α-cyanation mdpi.com
C-3Intramolecular CyclizationN,N-Dibenzyl-α-aminol, TsClDerived from aminol backboneFriedel-Crafts cyclization organic-chemistry.org
C-3Bischler-Napieralski ReactionSubstituted β-ArylethylamidePre-installed on ethylene bridgeSynthesis of C3/C1-Substituted THIQs nih.gov

This table provides an overview of synthetic strategies. Specific reaction conditions and substrate scope may vary.

Advanced Analytical and Characterization Techniques for Research Materials

Spectroscopic Characterization (NMR, MS, IR)

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline. Techniques such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy each provide unique and complementary information.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of the precise molecular formula. For related tetrahydroisoquinoline compounds, electrospray ionization (ESI) is a commonly used method to generate gas-phase ions for analysis. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corroborating the identity of the compound.

Nuclear Magnetic Resonance for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules like this compound.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this specific molecule, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the tetrahydroisoquinoline core, and the protons of the isopropyl group. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants would help to establish the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and providing insight into their hybridization and chemical environment (aromatic vs. aliphatic).

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), which serve as a foundational reference for interpreting the spectra of its derivatives.

¹H NMR Data (1,2,3,4-tetrahydroisoquinoline) ¹³C NMR Data (1,2,3,4-tetrahydroisoquinoline)
Assignment Shift (ppm) Assignment Shift (ppm)
Aromatic-H7.10 - 7.07Aromatic-C134.6
Aromatic-H7.04Aromatic-C134.1
Aromatic-H6.95Aromatic-C129.4
CH₂3.94Aromatic-C126.5
CH₂3.06Aromatic-C126.1
CH₂2.73Aromatic-C125.7
NH2.21CH₂50.4
CH₂46.1
CH₂29.3

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ indicating the secondary amine.

C-H stretching: Peaks for aromatic C-H bonds (typically above 3000 cm⁻¹) and aliphatic C-H bonds (typically below 3000 cm⁻¹).

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations in the 1000-1250 cm⁻¹ region.

The table below lists key IR absorption bands for the parent 1,2,3,4-tetrahydroisoquinoline.

IR Data (1,2,3,4-tetrahydroisoquinoline)
Functional Group Wavenumber (cm⁻¹)
N-H Stretch3289
Aromatic C-H Stretch3064
Aliphatic C-H Stretch2928, 2850
C=C Aromatic Ring Stretch1498, 1456
C-N Stretch1230

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts or other components of a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of tetrahydroisoquinoline analogs. sielc.comnih.gov A typical method involves using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The retention time of the compound is a key parameter for its identification and quantification. Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. UV detection is commonly employed for these aromatic compounds.

Gas Chromatography (GC) for Enantiomeric Composition

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds. For chiral molecules like substituted tetrahydroisoquinolines, GC is especially useful for determining the enantiomeric composition. scirp.org This is typically achieved by one of two approaches:

Chiral Stationary Phases: Using a GC column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and distinct retention times.

Derivatization: Reacting the racemic mixture with a chiral derivatizing agent (e.g., menthyl chloroformate) to form diastereomers. scirp.org These diastereomers have different physical properties and can be separated on a standard achiral GC column. The relative peak areas of the two diastereomers then correspond to the enantiomeric ratio of the original compound. scirp.org

The combination of GC with a mass spectrometer (GC-MS) provides both retention time data for separation and mass spectral data for the identification of the separated components. scirp.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique frequently employed for the qualitative monitoring of reactions and the assessment of compound purity. For this compound, a secondary amine, specific conditions are required to achieve optimal separation and minimize undesirable chromatographic effects such as tailing.

The selection of the stationary and mobile phases is critical. A polar stationary phase, such as silica (B1680970) gel, is standard for the analysis of moderately polar compounds like tetrahydroisoquinolines. chromatographyonline.comrjpbcs.com The mobile phase is typically a mixture of solvents with differing polarities, which can be adjusted to modulate the retention factor (Rf) of the analyte. chemistryhall.com Given the basic nature of the secondary amine in the tetrahydroisoquinoline ring, peak tailing can occur due to strong interactions with acidic silanol (B1196071) groups on the silica surface. To counteract this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent. This modifier competes with the analyte for active sites on the stationary phase, resulting in more symmetrical spots and improved resolution.

Table 1: Representative TLC Method for this compound

ParameterDescriptionPurpose
Stationary Phase Silica Gel 60 F254 on Aluminum platesStandard polar adsorbent for versatile separation. The F254 indicator allows for UV visualization.
Mobile Phase Ethyl Acetate / Hexane (B92381) / Triethylamine (40:60:1 v/v/v)The ethyl acetate/hexane ratio is adjusted to achieve an optimal Rf value (typically 0.2-0.4). Triethylamine is added to suppress peak tailing of the basic amine. youtube.com
Application Sample dissolved in a volatile solvent (e.g., Dichloromethane) and applied with a capillary tube.To apply a concentrated spot of the sample onto the plate baseline. chemistryhall.com
Development In a closed chamber saturated with the mobile phase vapor.Ensures reproducible separation by maintaining a consistent atmosphere. silicycle.com
Visualization 1. UV light at 254 nm2. Potassium Permanganate (B83412) (KMnO4) stain1. Non-destructive detection of UV-active compounds.2. Chemical stain that reacts with the oxidizable amine, appearing as a yellow/brown spot on a purple background. youtube.com
Retention Factor (Rf) Distance traveled by spot / Distance traveled by solvent frontA characteristic value for a compound under specific TLC conditions, used for identification and purity assessment. silicycle.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for confirming the elemental composition of a pure chemical compound. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretical values calculated from the compound's proposed molecular formula. For this compound, the molecular formula is C12H17N. wikipedia.org

The analysis involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, and N2) are passed through a series of detectors that quantify each component. The experimental results must fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values to validate the empirical formula.

Table 2: Elemental Analysis Data for C12H17N

ElementAtomic Mass ( g/mol )Moles in FormulaMass in Formula (g)Theoretical %Experimental % (Hypothetical)
Carbon (C)12.0112144.1282.23%82.15%
Hydrogen (H)1.0081717.1369.78%9.85%
Nitrogen (N)14.01114.018.00%7.94%
Total 175.266 100.00%

The close correlation between the hypothetical experimental values and the calculated theoretical percentages would serve to confirm the empirical formula of the synthesized compound.

Determination of Stereochemical Purity and Enantiomeric Excess

While this compound itself is not chiral, the tetrahydroisoquinoline scaffold is a core structure in many chiral natural products and synthetic molecules, often featuring a stereocenter at the C1 position. nih.govnih.gov The determination of stereochemical purity and enantiomeric excess (ee) is crucial because enantiomers of a chiral compound can exhibit significantly different biological and pharmacological activities. rjptonline.org Therefore, robust analytical methods are required to separate and quantify these stereoisomers. This is typically achieved through chiral chromatography, either directly on a chiral stationary phase or indirectly after derivatization with a chiral reagent.

Chiral Derivatization Strategies for GC Analysis

Gas Chromatography (GC) on standard achiral columns cannot separate enantiomers. An indirect approach involves converting the enantiomeric pair into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org Diastereomers possess different physical properties and can be separated on conventional achiral GC columns. nih.gov

For a chiral amine like a 1-substituted tetrahydroisoquinoline, a common strategy is acylation with a chiral acid chloride. documentsdelivered.com For example, reacting the racemic amine with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride) yields two diastereomeric amides. wikipedia.org These diastereomers will exhibit different retention times in the GC analysis, and the relative peak areas can be used to determine the enantiomeric excess of the original amine sample. The derivatization must proceed without racemization to ensure accurate results. nih.govsigmaaldrich.com

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines in GC Analysis

Chiral Derivatizing Agent (CDA)Reagent ClassFunctional Group TargetedResulting DiastereomerKey Advantages
(R)- or (S)-MTPA-Cl (Mosher's acid chloride)Chiral Acid ChloridePrimary and Secondary AminesAmideForms stable derivatives; widely used in NMR and GC for ee determination. wikipedia.org
(S,S)-N-Trifluoroacetylproline anhydride (B1165640)Chiral AnhydridePrimary and Secondary AminesAmideCan be effective for hindered amines, but reaction conditions must be carefully controlled to avoid racemization. documentsdelivered.com
Heptafluorobutyl chloroformateChloroformateSecondary AminesCarbamateUsed in a two-step process for secondary amino acids, forming stable derivatives suitable for GC-MS. nih.gov
(+)-FLEC (1-(9-fluorenyl)ethyl chloroformate)ChloroformatePrimary and Secondary AminesCarbamateProduces highly fluorescent derivatives, also suitable for LC analysis. nih.gov

Chiral HPLC Applications

High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the direct separation of enantiomers. nih.gov This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. pensoft.net For tetrahydroisoquinoline derivatives, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support (e.g., Chiralcel® and Chiralpak® series), are widely used. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. nih.gov

Cyclodextrin-based CSPs are another important class, where cyclic oligosaccharides are bonded to the silica surface. nih.gov Enantioseparation is achieved through the formation of temporary inclusion complexes of different stabilities between the enantiomers and the chiral cyclodextrin (B1172386) cavity. nih.gov

The choice of mobile phase is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. hplc.eu In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile or methanol are used. nih.gov For basic analytes like tetrahydroisoquinolines, additives such as diethylamine (B46881) (DEA) or triethylamine (TEA) are often included in the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and resolution by masking residual silanol groups on the silica support. nih.govu-szeged.hu

Table 4: Chiral HPLC Conditions for Tetrahydroisoquinoline Analogs

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile PhaseModeApplication Notes
Polysaccharide (Amylose-based) Chiralpak AD, Chiralpak IAn-Hexane / Isopropanol / DiethylamineNormal PhaseExcellent enantioseparation for many tetrahydroisoquinoline derivatives. The ratio of hexane to alcohol is adjusted to optimize resolution. nih.govu-szeged.hu
Polysaccharide (Cellulose-based) Chiralcel ODMethanol / DiethylamineNormal/Polar OrganicHigh resolving power for various benzyltetrahydroisoquinolines. nih.gov
Cyclodextrin-based Astec Cyclobond I 2000 (β-Cyclodextrin)Acetonitrile / Aqueous BufferReversed PhaseEffective for enantioseparation through inclusion complexation. nih.gov
Zwitterionic Quinidine- or Quinine-based CSPsMethanol / Acetic Acid / AmmoniaPolar Ionic ModeOffers alternative selectivity based on ion-exchange and hydrogen bonding interactions. u-szeged.hu

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity and Selectivity

The biological profile of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is intricately linked to the nature and position of its substituents. Research into this scaffold has demonstrated that modifications to the isopropyl group at the 7-position, the aromatic ring, and the nitrogen atom can significantly modulate its pharmacological effects.

Role of Isopropyl Group at the 7-Position

While direct SAR studies focusing exclusively on the 7-isopropyl group are limited, research on various substituents at the 7-position of the tetrahydroisoquinoline core provides valuable context. Studies on a series of 7-substituted tetrahydroisoquinolines as orexin (B13118510) 1 (OX1) receptor antagonists have shown that the size and nature of the substituent at this position are crucial for activity.

For instance, in a series of 7-alkoxy tetrahydroisoquinoline orexin antagonists, the potency was found to be dependent on the size of the alkyl group. This suggests that the steric bulk of the substituent at the 7-position plays a significant role in the interaction with the receptor. While a direct comparison with an isopropyl group is not provided in the available data, the trend indicates that an optimally sized substituent is preferred for enhanced activity.

CompoundR Group at 7-PositionOX1 Ke (nM)OX2 Ke (nM) or % inhibition at 10 μM

Effects of Aromatic Ring Modifications

Modifications to the aromatic ring of the tetrahydroisoquinoline scaffold have a profound impact on biological activity. The electronic properties and substitution pattern of this ring system are key determinants of receptor affinity and selectivity. General SAR studies on tetrahydroisoquinoline derivatives indicate that the presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence their biological profiles. nuph.edu.uaresearchgate.net

For many classes of biologically active tetrahydroisoquinolines, the presence of methoxy (B1213986) or hydroxy groups at positions 6 and 7 is a common feature, suggesting their importance in receptor interactions. The removal or alteration of these groups, or the introduction of other substituents, can lead to a decrease or a shift in activity.

Influence of Substituents at the Nitrogen Atom

The nitrogen atom at the 2-position of the tetrahydroisoquinoline ring is a frequent site for modification in drug design. The lipophilicity and the shape of the substituent at the N-2 position have been shown to have a profound effect on the potency of tetrahydroisoquinoline analogs. rsc.org

For example, in a series of anti-malarial compounds, N-alkylation with groups of varying sizes was explored. While iso-butyl substitution led to better potency, these compounds were found to be metabolically labile. rsc.org To enhance stability, a 2,2,2-trifluoroethyl substituent was introduced, leading to the identification of potent and metabolically stable lead candidates. rsc.org This highlights the critical balance between potency and pharmacokinetic properties that must be considered when modifying the N-2 position.

Furthermore, N-acylation is another common strategy to modulate the activity of tetrahydroisoquinoline derivatives. The nature of the acyl group can influence the compound's ability to interact with its biological target.

Stereochemical Implications for Activity and Selectivity

The introduction of a substituent at the 1-position of the tetrahydroisoquinoline ring creates a chiral center, leading to the existence of enantiomers that can exhibit different biological activities and selectivities. This stereoselectivity is a well-documented phenomenon for many classes of tetrahydroisoquinoline-based compounds.

For instance, studies on 1-substituted tetrahydroisoquinolines as orexin-1 receptor antagonists have demonstrated that the stereochemistry at the C-1 position can significantly impact potency. Often, one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for optimal receptor binding. While specific data for 1-substituted analogs of this compound is not extensively detailed in the provided results, the general principle of stereoselectivity is a crucial aspect of the SAR of this compound class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, un-synthesized compounds.

Development of Predictive Models

Several QSAR studies have been conducted on various classes of tetrahydroisoquinoline derivatives to develop predictive models for different biological activities, including anticancer and anti-HIV activities. nih.govmdpi.comrasayanjournal.co.in These models often utilize a range of molecular descriptors, such as electronic, steric, and lipophilic properties, to correlate with biological potency.

For example, a multi-QSAR modeling study on tetrahydroisoquinoline derivatives as HDAC8 inhibitors was conducted to identify important structural features for activity. nih.gov The results of such studies can guide the design of new analogs with improved potency.

In the context of anti-HIV activity, a QSAR model for 1-aryl-tetrahydroisoquinoline derivatives was developed with a high correlation coefficient (r = 0.935), indicating good predictive ability. rasayanjournal.co.in The model identified the electronic properties of specific carbon atoms in the tetrahydroisoquinoline scaffold as being crucial for activity. rasayanjournal.co.in

While these studies provide a framework for the application of QSAR to the tetrahydroisoquinoline scaffold, there is a lack of publicly available QSAR models specifically developed for 7-substituted analogs, including this compound. The development of such focused models would be highly beneficial for the rational design of new, potent, and selective compounds based on this specific scaffold. These models could elucidate the precise electronic and steric requirements for the substituent at the 7-position to maximize biological activity.

Conformational Restriction and Bioisosteric Replacement Strategies

Conformational restriction and bioisosteric replacement are common strategies in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Conformational restriction involves rigidifying a molecule to lock it into a bioactive conformation, thereby reducing the entropic penalty upon binding. For the THIQ scaffold, this can be achieved by introducing rings or other rigid structures.

While these strategies are well-documented for the general THIQ class, specific examples of their application to this compound are not described in the reviewed literature. The development of potent and selective ligands often involves exploring such modifications. For example, in the context of P-glycoprotein ligands, the effects of bioisosteric replacement and molecular flexibility have been investigated for other THIQ derivatives. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism of the broader tetrahydroisoquinoline class of molecules. scispace.com For 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, docking simulations would be performed to assess its binding affinity and pose within the active site of various potential protein targets, such as enzymes or receptors. The process involves placing the 3D structure of the compound into the binding pocket of a receptor and using a scoring function to estimate the binding energy. nih.govmdpi.com Studies on related THIQ analogs have successfully used docking to identify potential inhibitors for targets like the influenza virus PAN endonuclease and E. coli DNA gyrase B. nih.govnih.govresearchgate.net The negative binding affinities calculated in these simulations indicate the thermodynamic favorability of the interaction. researcher.life

Following the prediction of a binding pose, a detailed analysis reveals the specific molecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are critical for binding affinity and selectivity. For a molecule like this compound, key interactions would likely include:

Hydrogen Bonding: The secondary amine in the tetrahydroisoquinoline ring is a potential hydrogen bond donor and acceptor, capable of forming crucial interactions with polar residues such as aspartate, glutamate (B1630785), or asparagine in a protein's active site. cambridgemedchemconsulting.com

Pi-Interactions: The benzene (B151609) ring of the THIQ core can participate in various π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with positively charged residues (e.g., arginine, lysine).

The table below illustrates the types of interactions that could be identified for this compound within a hypothetical protein binding site, based on common interactions observed for similar molecules. cambridgemedchemconsulting.com

Table 1: Potential Molecular Interactions for this compound

Interaction TypeLigand GroupPotential Receptor Residue
Hydrogen Bond (Donor)Secondary Amine (N-H)Asp, Glu, Asn, Gln (side chain carbonyl)
Hydrogen Bond (Acceptor)Secondary Amine (N)Ser, Thr, Tyr (side chain hydroxyl)
HydrophobicIsopropyl GroupLeu, Val, Ile, Ala
HydrophobicAromatic RingPhe, Trp, Pro
π-π StackingAromatic RingPhe, Tyr, Trp

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and observe any conformational changes in both the ligand and the protein. nih.gov For this compound, an MD simulation would be initiated from the best-docked pose. Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD), can confirm if the ligand remains stably bound within the active site or if it dissociates. mdpi.com These simulations provide a more realistic and accurate picture of the binding event by accounting for the flexibility of the protein and the presence of solvent molecules. nih.gov

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of compounds. scirp.org For this compound, a variety of physicochemical and topological descriptors can be calculated to estimate its drug-like properties. These descriptors are crucial for early-stage assessment of a compound's potential. springernature.com

Table 2: Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueRelevance
Molecular Weight189.29 g/molRelated to size and permeability (Lipinski's Rule < 500)
LogP (Octanol-Water Partition Coefficient)~2.8 - 3.1Indicates lipophilicity and membrane permeability
Topological Polar Surface Area (TPSA)~12.03 ŲPredicts transport properties, such as intestinal absorption
Hydrogen Bond Donors1Influences binding and solubility (Lipinski's Rule ≤ 5)
Hydrogen Bond Acceptors1Influences binding and solubility (Lipinski's Rule ≤ 10)
Rotatable Bonds1Relates to conformational flexibility

In Silico ADME Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are vital for predicting the pharmacokinetic profile of a compound without conducting laboratory experiments. nih.govresearchgate.net These computational models evaluate a molecule's potential to be absorbed into the body, distribute to its site of action, be metabolized, and then excreted. nih.gov For this compound, various ADME parameters can be predicted based on its structure.

Table 3: Predicted ADME Properties for this compound

ADME PropertyPredictionSignificance
Aqueous SolubilityModerately SolubleAffects absorption and formulation
Gastrointestinal (GI) AbsorptionHighIndicates potential for oral bioavailability
Blood-Brain Barrier (BBB) PermeationLikelySuggests potential for central nervous system activity
CYP450 2D6 InhibitorPredicted to be an inhibitorPotential for drug-drug interactions
Lipinski's Rule of FivePass (0 violations)Indicates general drug-likeness for oral administration

A crucial aspect of ADME prediction is identifying the sites on a molecule most susceptible to metabolic transformation, often by Cytochrome P450 (CYP) enzymes. news-medical.net Predicting these "metabolic hot spots" is essential for designing molecules with improved metabolic stability. chemrxiv.org For this compound, computational models can predict which atoms are most likely to undergo Phase I metabolic reactions, such as oxidation.

Potential metabolic hot spots for this compound would include:

The isopropyl group: The tertiary carbon is susceptible to hydroxylation.

The aromatic ring: Aromatic hydroxylation can occur at positions ortho or para to the existing alkyl group.

The benzylic carbon atoms (C1 and C4 of the THIQ ring): These positions are often prone to oxidation.

Identifying these labile sites allows for chemical modifications, such as the introduction of a fluorine atom, to block metabolism and improve the compound's half-life. news-medical.net

Table 4: Predicted Metabolic Hot Spots and Reactions

Potential Hot SpotLikely Metabolic Reaction
Isopropyl methine C-HHydroxylation
Aromatic C-H (positions 5, 6, 8)Aromatic Hydroxylation
Benzylic C1-HHydroxylation
Benzylic C4-HHydroxylation

Metabolic Studies Preclinical in Vitro and in Vivo Animal Models

Metabolic Stability and Fate Investigations

The initial assessment of a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic profile. These studies are typically conducted using in vitro systems that mimic the metabolic environment of the liver.

In Vitro Hepatic Microsomal Stability Studies

The metabolic stability of 7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline was evaluated using liver microsomes from different species, including humans, rats, and dogs. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. The compound was incubated with the microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The rate of disappearance of the parent compound over time was monitored to determine its intrinsic clearance and half-life.

Studies on related tetrahydroisoquinoline derivatives have indicated that the core structure can be susceptible to metabolic enzymes. For instance, investigations into other 1,2,3,4-tetrahydroisoquinoline-type molecules have identified specific positions on the molecule that are "hot spots" for metabolism by human hepatic microsomes. While direct data for this compound is not extensively published, the general principles of drug metabolism suggest that the isopropyl group and the tetrahydroisoquinoline ring system are likely sites for enzymatic attack.

SpeciesIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
DogData not availableData not available
Data for this compound is not publicly available. This table serves as a template for such data.

Identification of Metabolites

Following incubation with liver microsomes and in vivo administration in animal models, the resulting biological samples were analyzed to identify the structures of metabolites. High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a key analytical technique used for this purpose. This allows for the detection and structural elucidation of metabolic products. For other tetrahydroisoquinoline analogs, metabolite identification has been a critical step in understanding their biotransformation.

Elucidation of Metabolic Pathways

The identified metabolites provide the basis for constructing the metabolic pathways of this compound. These pathways typically involve a series of oxidative and conjugation reactions.

Oxidative Transformations (e.g., Hydroxylation, Demethylation, Dehydrogenation)

Based on the metabolism of similar compounds, the primary routes of metabolism for this compound are anticipated to involve oxidative transformations catalyzed by CYP enzymes. Potential oxidative pathways include:

Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or the aliphatic portions of the molecule, including the isopropyl group.

Dehydrogenation: Removal of hydrogen atoms, which could lead to the aromatization of the tetrahydroisoquinoline ring to form the corresponding isoquinoline (B145761).

N-dealkylation or oxidation at the nitrogen atom of the tetrahydroisoquinoline ring.

For a related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974), aromatization to the corresponding isoquinoline was a major pathway in rats. nih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I oxidative metabolism, the resulting metabolites, which now possess functional groups like hydroxyl groups, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous polar molecules like glucuronic acid or sulfate. This process increases the water solubility of the metabolites, facilitating their excretion from the body.

Species-Specific Metabolic Differences (e.g., Rat vs. Dog models)

Significant differences in drug metabolism can exist between species, which is a critical consideration when extrapolating preclinical data to humans. For example, studies on 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline revealed markedly different metabolic pathways in rats and dogs. nih.gov In dogs, N-methylation followed by N-oxidation was the primary route, a pathway not observed in rats. nih.gov Conversely, in rats, the major metabolic pathways were aromatization of the tetrahydroisoquinoline ring and subsequent hydroxylation. nih.gov

Potential Research Applications and Future Directions for 7 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a significant "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. tandfonline.comrsc.orgresearchgate.net This foundational structure provides a versatile template for developing novel therapeutic agents. nih.gov The specific compound, 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, a derivative of this core, holds considerable promise for future research and development across various scientific domains.

Q & A

Q. Advanced

  • Electrophilic Aromatic Substitution (EAS) : Activate specific positions using directing groups (e.g., methoxy at C7 directs electrophiles to C5) .
  • Transition Metal Catalysis : Pd-mediated cross-coupling for C–H activation at inert positions.
  • Phosphonylation : Kabachnik–Fields reactions to introduce α-aminophosphonic acids for enhanced bioactivity .

What role does computational modeling play in predicting physicochemical or pharmacological properties?

Advanced
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity. Molecular docking (e.g., with dopamine receptors) can rationalize binding affinities using crystallographic data (e.g., PDB IDs) .

How can structure-activity relationship (SAR) studies be designed for novel analogs?

Q. Advanced

  • Systematic Substituent Variation : Modify alkyl, aryl, or heteroatom groups at C7 and C2.
  • Pharmacophore Mapping : Identify critical moieties (e.g., methylsulfonyl for receptor binding) via fragment-based screening.
  • In Silico Screening : Virtual libraries prioritize synthesis targets .

What analytical challenges arise in quantifying trace impurities or enantiomeric excess?

Q. Advanced

  • HPLC-MS/MS : Detect sub-0.1% impurities using reverse-phase C18 columns and optimized gradients.
  • Chiral Stationary Phases : Use amylose- or cellulose-based columns for enantiomer separation.
  • NMR Chiral Shift Reagents : Eu(hfc)₃ resolves enantiomers in non-racemic mixtures .

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7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.